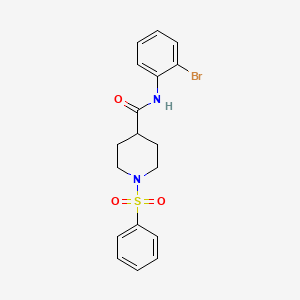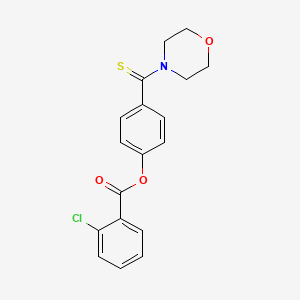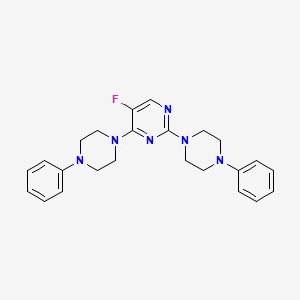![molecular formula C15H19BrN2O2S B3511514 1-{[(2-Bromobenzyl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B3511514.png)
1-{[(2-Bromobenzyl)sulfanyl]acetyl}piperidine-4-carboxamide
Descripción general
Descripción
1-{[(2-Bromobenzyl)sulfanyl]acetyl}piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2-Bromobenzyl)sulfanyl]acetyl}piperidine-4-carboxamide typically involves the following steps:
Formation of the Bromobenzyl Intermediate: The starting material, 2-bromobenzyl chloride, is reacted with thiourea to form 2-bromobenzyl isothiocyanate.
Formation of the Sulfanylacetyl Intermediate: The 2-bromobenzyl isothiocyanate is then reacted with an appropriate acetylating agent to form the sulfanylacetyl intermediate.
Formation of the Piperidine Derivative: The sulfanylacetyl intermediate is finally reacted with piperidine-4-carboxamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-{[(2-Bromobenzyl)sulfanyl]acetyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, or alkoxides, often under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 1-{[(2-Bromobenzyl)sulfanyl]acetyl}piperidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromobenzyl group may facilitate binding to certain proteins or enzymes, while the sulfanylacetyl moiety may play a role in modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
1-{[(4-Bromobenzyl)sulfanyl]acetyl}piperidine-4-carboxamide: Similar structure but with the bromine atom at the 4-position instead of the 2-position.
1-{[(2-Chlorobenzyl)sulfanyl]acetyl}piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
1-{[(2-Bromobenzyl)sulfanyl]acetyl}piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
1-{[(2-Bromobenzyl)sulfanyl]acetyl}piperidine-4-carboxamide is unique due to the specific positioning of the bromine atom and the combination of the sulfanylacetyl and piperidine moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
1-[2-[(2-bromophenyl)methylsulfanyl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2S/c16-13-4-2-1-3-12(13)9-21-10-14(19)18-7-5-11(6-8-18)15(17)20/h1-4,11H,5-10H2,(H2,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCPWLVOBJFLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-bromophenyl)sulfonyl]-N-(4-carbamoylphenyl)piperidine-4-carboxamide](/img/structure/B3511452.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B3511458.png)
![7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3511463.png)
![2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3511464.png)
![N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-({5-[(3-METHYLPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B3511467.png)

![2,6-Bis[4-(dimethylamino)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3511491.png)
![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3511494.png)

![5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B3511501.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B3511508.png)
![2-bromo-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B3511513.png)
![N-cyclopropyl-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide](/img/structure/B3511518.png)
